molecular formula C8H7ClO3 B1367298 3-Chloro-5-methoxybenzoic acid CAS No. 82477-67-6

3-Chloro-5-methoxybenzoic acid

Cat. No. B1367298
CAS RN: 82477-67-6
M. Wt: 186.59 g/mol
InChI Key: RRVHCVOVXPMKGF-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3 . It has an average mass of 186.592 Da and a monoisotopic mass of 186.008377 Da . It is also known by other names such as 3-Chlor-5-methoxybenzoesäure in German, Acide 3-chloro-5-méthoxybenzoïque in French, and Benzoic acid, 3-chloro-5-methoxy- in English .


Synthesis Analysis

The synthesis of 3-Chloro-5-methoxybenzoic acid involves a mixture of 4-methoxybenzoic acid and N-chlorosuccinimide (NCS) in trifluoroacetic acid. This mixture is stirred for 3 hours at approximately 70°C. After removing the solvent under reduced pressure, the residue is treated with H2O.


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxybenzoic acid consists of a benzene ring substituted with a methoxy group at position 3 and a chloro group at position 5 . The compound has a molecular weight of 186.59 .


Physical And Chemical Properties Analysis

3-Chloro-5-methoxybenzoic acid is a white to pale cream powder with a melting point range of 172-176°C . It is stored at a temperature of 2-8°C . The compound’s SMILES string is COc1cc(Cl)cc(c1)C(O)=O .

Scientific Research Applications

Pesticide Residue Analysis

3-Chloro-5-methoxybenzoic acid derivatives are integral components in several pesticides. Significant in this context is their role in isopropylamine salts and butylocutyl esther as herbicidal preparations. The environmental impact of these pesticides, including their residual effects and interaction with soil microorganisms, is a critical area of research. Given that these derivatives can hinder the proliferation of microorganisms vital for detoxifying pesticides, methods for accurately detecting and measuring their residues in environmental samples are essential. Studies often employ Reversed Phase High-Performance Liquid Chromatography (Revers Phases HPLC) for this purpose (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

Thermal and Spectral Analysis of Metal Complexes

3-Chloro-5-methoxybenzoic acid plays a role in the formation of metal complexes, particularly with lanthanides(III) and some d-block elements like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). Research in this area focuses on the thermal properties of these complexes, which are crucial for understanding their stability and potential applications. These complexes exhibit typical colors for Ln3+ and M2+ ions and transform upon heating, leading to the formation of metal oxides or a mixture of metal oxides and oxychlorides. The study of these complexes encompasses not only their thermal behavior but also their magnetic and spectral properties, which can provide insights into potential applications in various scientific and industrial fields (Ferenc & Bocian, 2003).

Antimicrobial Properties

A series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moiety have been synthesized and evaluated for their antimicrobial properties. This research is indicative of the potential pharmaceutical applications of compounds derived from 3-Chloro-5-methoxybenzoic acid. The effectiveness of these compounds against various bacterial and fungal strains highlights the potential for developing new antimicrobial agents based on this chemical structure (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).

Spectroscopic Analysis

The compound 4-amino-5-chloro-2-methoxybenzoic acid, closely related to 3-Chloro-5-methoxybenzoic acid, has been extensively studied for its spectroscopic properties. Research in this area includes FTIR, FT-Raman, UV, and NMR spectral analysis, contributing to a deeper understanding of the compound's molecular structure and properties. Such studies are vital for the development of new materials and for enhancing our understanding of molecular interactions (Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi, & Kurt, 2012).

Safety And Hazards

3-Chloro-5-methoxybenzoic acid is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Relevant Papers

One relevant paper is titled “Crystal structures, spectroscopic, and thermal properties of Dysprosium (III) and Europium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline” published in the Journal of Thermal Analysis and Calorimetry . The paper discusses the crystal structures, spectroscopic, and thermal properties of Dysprosium (III) and Europium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline .

properties

IUPAC Name

3-chloro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVHCVOVXPMKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512714
Record name 3-Chloro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxybenzoic acid

CAS RN

82477-67-6
Record name 3-Chloro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

Sodium methoxide (25% wt., 7 ml) was added to a stirred solution of 3,5-dichlorobenzoic acid (2 g) in DMPU (10 ml) and heated at 170° C. for 5 days. The reaction was poured onto 1M HCl (50 ml). The resulting solid formed was filtered and washed with water, then dried in vacuo to give the subtitle compound (0.8 g).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dichlorobenzoic acid (1.91 g, 10 mmol, 1.0 equiv.) in 10 mL of HMPA was added NaOMe (1.62 g, 30 mmol, 3.0 equiv.). The mixture was heated in a 170° C. oil bath for 72 h. After cooling to room temperature, the mixture was poured into 50 mL of 1 M aqueous HCl. The precipitates were collected by filtration, and washed twice with 20 mL of water. The white solid was dried under vacuum to give 1.4 g of 38a. 1H-NMR (DMSO-d6): δ 14.0 (s, 1H), 7.47 (s, 1H), 7.38 (s, 1H), 7.29 (s, 1H), 3.82 (s, 3H).
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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